2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide
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Overview
Description
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a benzyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide typically involves the reaction of a suitable amine with a benzyl-protected pyrrolidine derivative. One common method involves the use of N-benzyl-2-cyanoacetamide, which undergoes a series of reactions including cyanoacetylation and reductive cyclization to yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide derivative with similar structural features but lacking the benzyl and pyrrolidine groups.
2-Amino-N-ethylpropanamide: Another amide derivative with an ethyl group instead of the benzyl group.
N-benzyl-3-methoxypropanamide: A compound with a methoxy group, providing different chemical properties and reactivity.
Uniqueness
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is unique due to its combination of an amino group, a benzyl group, and a pyrrolidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H21N3O |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-amino-N-(1-benzylpyrrolidin-3-yl)propanamide |
InChI |
InChI=1S/C14H21N3O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3,(H,16,18) |
InChI Key |
CYYISHHAQAKICG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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